molecular formula C19H21BrN2O3S B12454821 4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol

Cat. No.: B12454821
M. Wt: 437.4 g/mol
InChI Key: ITYOQXMEVPKZJK-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol is a synthetic organic compound with potential applications in various fields of scientific research. Its molecular formula is C18H21BrN2O3S, and it is characterized by the presence of a bromine atom, a phenol group, and a sulfonyl-substituted piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Phenol Intermediate: The initial step involves the bromination of a phenol derivative to introduce the bromine atom at the 4-position.

    Formation of the Imino Group: The next step involves the condensation of the brominated phenol with an appropriate amine to form the imino group.

    Introduction of the Piperidine Ring: The final step involves the sulfonylation of the piperidine ring, followed by its attachment to the phenyl group through an imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[4-(methylthio)phenyl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl]phenol

Uniqueness

4-bromo-2-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]phenol is unique due to the presence of the sulfonyl-substituted piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

4-bromo-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C19H21BrN2O3S/c1-14-8-10-22(11-9-14)26(24,25)18-5-3-17(4-6-18)21-13-15-12-16(20)2-7-19(15)23/h2-7,12-14,23H,8-11H2,1H3

InChI Key

ITYOQXMEVPKZJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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